

Application Notes and Protocols: Pyridine 1-Oxide Hydrochloride in Coordination Chemistry

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Compound of Interest

Compound Name: *Pyridine 1-oxide hydrochloride*

Cat. No.: *B091478*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **pyridine 1-oxide hydrochloride** as a versatile ligand in coordination chemistry. This document details its coordination behavior, summarizes key quantitative data, and provides experimental protocols for the synthesis and characterization of its metal complexes. The information herein is intended to facilitate the application of **pyridine 1-oxide hydrochloride** in the design and synthesis of novel coordination compounds for various applications, including catalysis and materials science.

Introduction to Pyridine 1-Oxide Hydrochloride as a Ligand

Pyridine 1-oxide, the N-oxide derivative of pyridine, is a heterocyclic compound that acts as a versatile ligand in coordination chemistry.[1] Its hydrochloride salt, **pyridine 1-oxide hydrochloride** (PyO·HCl), serves as a convenient and stable precursor for introducing the pyridine 1-oxide ligand into metal coordination spheres. The coordination typically occurs through the oxygen atom of the N-oxide group, which acts as a Lewis base, donating a lone pair of electrons to a metal center.[2] This interaction is influenced by the electronic and steric properties of both the metal ion and the pyridine ring. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.79, indicating it is a weakly basic ligand.[2]

The coordination of pyridine 1-oxide to a metal center can lead to the formation of a variety of complexes with different geometries, including octahedral, tetrahedral, and square planar arrangements.[2][3] The resulting metal complexes have shown promise in various applications, including as catalysts and as precursors for the synthesis of advanced materials.

Quantitative Data on Pyridine 1-Oxide and its Metal Complexes

The following tables summarize key quantitative data for free pyridine 1-oxide and its coordination complexes, providing a basis for comparison and characterization.

Spectroscopic Data

The coordination of pyridine 1-oxide to a metal center induces characteristic shifts in its vibrational and nuclear magnetic resonance spectra.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹) of Pyridine 1-Oxide and its Complexes

Compound/Complex	$\nu(\text{N-O})$	$\nu(\text{C-H})$	Other Key Bands	Reference(s)
Pyridine 1-Oxide	~1265	~3050-3100	Ring vibrations: ~1600-1400	[4][5][6]
[Zn(PyO) ₂ Cl ₂]	Lowered	Shifted	New bands for $\nu(\text{Zn-O})$ and $\nu(\text{Zn-Cl})$	[7]
[Mn(PyO) ₂ (NCS) ₂] _n	Lowered	Shifted	Bands for NCS ⁻ ligand	[8]
[Cu ₂ (OBz) ₄ (PyO) ₂]	Lowered	Shifted	Bands for benzoate ligand	[9]

Table 2: ¹H NMR Chemical Shifts (δ , ppm) for Pyridine 1-Oxide and its Derivatives

Compound	H-2, H-6	H-3, H-5	H-4	Solvent	Reference(s)
Pyridine 1-Oxide	8.25-8.27 (m)	7.35-7.37 (m)	7.35-7.37 (m)	CDCl ₃	[10]
3-Bromopyridine 1-Oxide	8.19-8.21 (dq), 8.39-8.40 (t)	7.21-7.24 (dd)	7.45-7.47 (dq)	CDCl ₃	[10]
Nicotinic Acid N-Oxide	8.42-8.44 (dd), 8.48 (s)	7.53-7.55 (dd)	7.76-7.78 (d)	DMSO	[10]

Note: The chemical shifts in paramagnetic complexes can be significantly different and are temperature-dependent.[11]

Structural Data

X-ray crystallography provides precise information on the geometry and bonding within pyridine 1-oxide complexes.

Table 3: Selected Bond Lengths (Å) and Angles (°) for Hexakis(pyridine 1-oxide)metal(II) Complexes

Complex	M-O Distance (avg.)	N-O Distance (avg.)	C-N-C Angle (avg.)	M-O-N Angle (avg.)	Reference(s)
[Ni(ONC ₅ H ₅) ₆] ²⁺	-	-	-	~130	[2]
--INVALID-LINK-- ₂	-	-	-	-	[12]
[Mn(ONC ₅ H ₅) ₆] ²⁺	-	-	-	-	[2]

Note: Specific bond lengths and angles can vary depending on the counter-ion and crystal packing.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of **pyridine 1-oxide hydrochloride** and a representative metal complex.

Synthesis of Pyridine 1-Oxide Hydrochloride

This protocol describes the oxidation of pyridine followed by conversion to its hydrochloride salt.

Protocol 1: Synthesis of **Pyridine 1-Oxide Hydrochloride**

Materials:

- Pyridine
- 40% Peracetic acid
- Gaseous hydrogen chloride
- Isopropyl alcohol
- Diethyl ether

Procedure:

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.
- With stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
- After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
- To convert the resulting pyridine 1-oxide acetate to the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approximately 51 g) into the reaction mixture.

- Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.
- Purify the residual **pyridine 1-oxide hydrochloride** by refluxing it with 300 ml of isopropyl alcohol for 30 minutes.
- Cool the solution to room temperature and filter the resulting colorless crystals.
- Wash the crystals with 50 ml of isopropyl alcohol followed by 50 ml of diethyl ether.
- Dry the purified **pyridine 1-oxide hydrochloride**.

Synthesis of a Transition Metal Complex: Hexakis(pyridine 1-oxide)nickel(II) Tetrafluoroborate

This protocol outlines the synthesis of a common octahedral complex of pyridine 1-oxide.

Protocol 2: Synthesis of --INVALID-LINK--₂

Materials:

- Nickel(II) tetrafluoroborate hexahydrate ($\text{Ni}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$)
- **Pyridine 1-oxide hydrochloride**
- Triethyl orthoformate
- Ethanol
- Diethyl ether

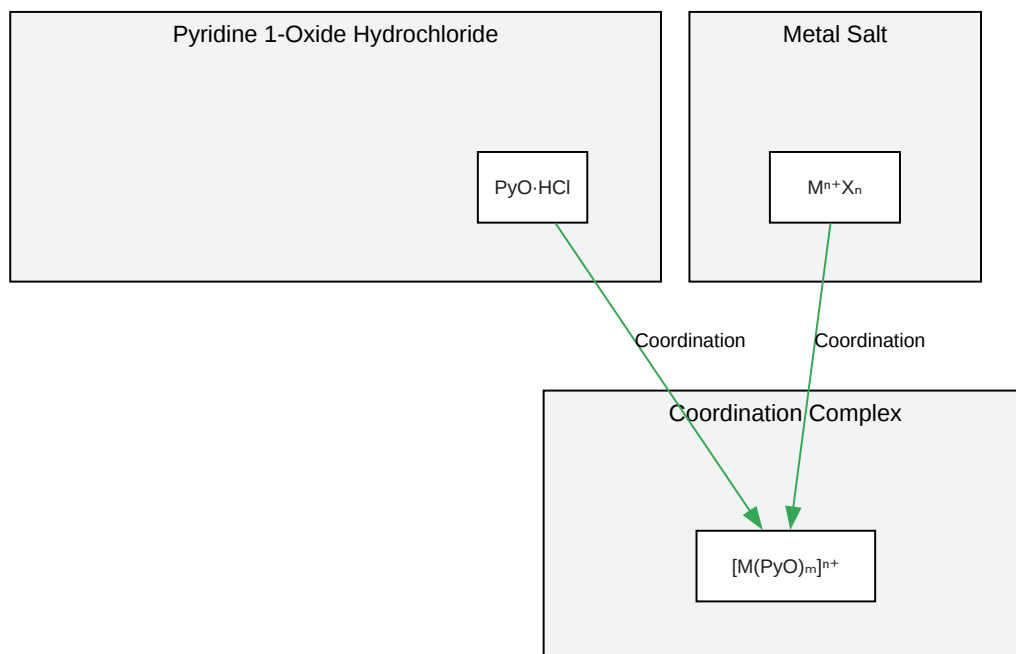
Procedure:

- Dissolve a specific amount of $\text{Ni}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ in a minimal amount of ethanol.
- To dehydrate the nickel salt, add an excess of triethyl orthoformate and stir the mixture at room temperature for 1 hour.

- In a separate flask, dissolve a stoichiometric amount (6 equivalents) of **pyridine 1-oxide hydrochloride** in ethanol. If the free base, pyridine 1-oxide, is used, this step can be performed directly. If starting from the hydrochloride, a base may be needed to deprotonate the ligand prior to coordination, or the reaction may proceed with the evolution of HCl.
- Slowly add the pyridine 1-oxide solution to the nickel tetrafluoroborate solution with constant stirring.
- A precipitate of the complex should form upon mixing or after a short period of stirring.
- Collect the precipitate by filtration.
- Wash the product with small portions of cold ethanol and then with diethyl ether.
- Dry the complex under vacuum.

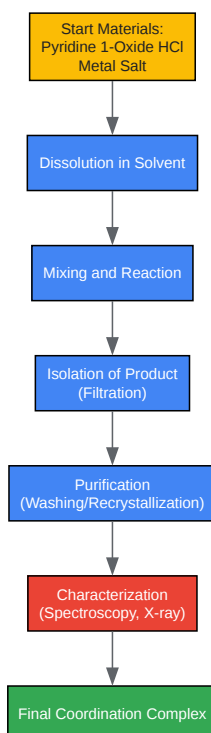
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **pyridine 1-oxide hydrochloride** in coordination chemistry.



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Caption: Coordination of Pyridine 1-Oxide to a Metal Center.



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Caption: General Experimental Workflow for Complex Synthesis.

Applications in Coordination Chemistry

Coordination complexes of pyridine 1-oxide have demonstrated utility in several areas of chemical research.

- **Catalysis:** Copper complexes with pyridine-based ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions and carbon dioxide electroreduction.^[13] The electronic properties of the pyridine 1-oxide ligand can be tuned by introducing substituents on the pyridine ring, thereby influencing the catalytic performance of the metal center.

- **Materials Science:** The ability of pyridine 1-oxide to bridge metal centers can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[9] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
- **Bioinorganic Chemistry:** Some metal complexes of pyridine N-oxide derivatives have been studied for their biological activities. For instance, zinc pyrithione, a complex of a sulfur-substituted pyridine-N-oxide, exhibits fungistatic and bacteriostatic properties.[2]

These application notes are intended to serve as a valuable resource for researchers interested in utilizing **pyridine 1-oxide hydrochloride** as a ligand in coordination chemistry. The provided data and protocols offer a solid foundation for the synthesis and characterization of novel coordination compounds with tailored properties and functions.

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